N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a combination of indole, benzamide, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a tubulin polymerization inhibitor.
Mechanism of Action
The mechanism of action of N1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole and tetrazole moieties are crucial for its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential as a therapeutic agent set it apart from other similar compounds .
Properties
Molecular Formula |
C18H14ClFN6O |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14ClFN6O/c19-12-1-4-16-15(7-12)11(9-22-16)5-6-21-18(27)14-3-2-13(20)8-17(14)26-10-23-24-25-26/h1-4,7-10,22H,5-6H2,(H,21,27) |
InChI Key |
BJWHBKROMLKQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=NN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.